molecular formula C16H12N3NaO3S B13768694 2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt CAS No. 6300-23-8

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt

Cat. No.: B13768694
CAS No.: 6300-23-8
M. Wt: 349.3 g/mol
InChI Key: LFNJXGCSRNTIPM-UHFFFAOYSA-M
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Description

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is part of the azo dye family, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. The compound’s structure includes a naphthalene ring, a sulfonic acid group, an amino group, and a phenylazo group, making it a versatile molecule with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt typically involves a multi-step process:

    Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with 5-amino-2-naphthalenesulfonic acid under alkaline conditions to form the azo compound.

    Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reactant concentrations, to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinonoid structures.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The sulfonic acid group can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium dithionite, zinc dust in acidic conditions.

    Substitution Reagents: Halogens, nitro compounds under acidic or basic conditions.

Major Products

    Oxidation: Quinonoid derivatives.

    Reduction: Corresponding aromatic amines.

    Substitution: Various substituted naphthalenesulfonic acid derivatives.

Scientific Research Applications

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt has a wide range of applications in scientific research:

    Chemistry: Used as a pH indicator and in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.

    Industry: Widely used in the textile industry as a dye, in the production of colored plastics, and in the formulation of inks and paints.

Mechanism of Action

The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The sulfonic acid group enhances the compound’s solubility in water, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Naphthalenesulfonic acid, 5-amino-8-(2-phenyldiazenyl)-, sodium salt
  • 2-Naphthalenesulfonic acid, 5-amino-8-(4-methylphenylazo)-, monosodium salt

Uniqueness

2-Naphthalenesulfonic acid, 5-amino-8-(phenylazo)-, monosodium salt is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and solubility properties. Its vibrant color and stability make it particularly valuable in industrial applications compared to other similar compounds.

Properties

CAS No.

6300-23-8

Molecular Formula

C16H12N3NaO3S

Molecular Weight

349.3 g/mol

IUPAC Name

sodium;5-amino-8-phenyldiazenylnaphthalene-2-sulfonate

InChI

InChI=1S/C16H13N3O3S.Na/c17-15-8-9-16(19-18-11-4-2-1-3-5-11)14-10-12(23(20,21)22)6-7-13(14)15;/h1-10H,17H2,(H,20,21,22);/q;+1/p-1

InChI Key

LFNJXGCSRNTIPM-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)N=NC2=C3C=C(C=CC3=C(C=C2)N)S(=O)(=O)[O-].[Na+]

Origin of Product

United States

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